N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide
Overview
Description
N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, and an oxazole ring, making it a subject of interest for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1,2-oxazole-5-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted dimethylamino derivatives.
Scientific Research Applications
N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzaldehyde
- 3-methyl-1,2-oxazole-5-carbohydrazide
- N,N-dimethyl-4-aminopyridine
Uniqueness
N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the oxazole ring allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(20-17-10)14(19)16-15-9-11-4-6-12(7-5-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGMGGLQHINTDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NNCC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144114 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101670-70-6 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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